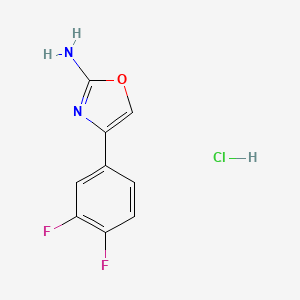

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride

描述

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 3,4-difluorophenyl group at the 4-position and an amine group at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications.

属性

IUPAC Name |

4-(3,4-difluorophenyl)-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O.ClH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSQEOKLUWTMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC(=N2)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride exhibit significant antimicrobial properties. A study focusing on Schiff base ligands and their metal complexes demonstrated that derivatives of this compound can effectively bind to DNA and exhibit DNA cleavage activity, suggesting potential applications in antimicrobial therapies .

Neuropharmacology

This compound has been studied for its effects on neuronal nicotinic receptors. Specifically, it has been associated with the modulation of alpha7 nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases. The exploration of its agonistic properties could lead to advances in treatments for conditions such as schizophrenia and Alzheimer’s disease .

Materials Science

Synthesis of Functional Materials

The unique oxazole structure allows for the incorporation of this compound into polymer matrices to create functional materials with enhanced properties. These materials can be utilized in various applications including sensors and organic electronics due to their electronic properties and stability under different environmental conditions.

Biological Research

DNA Binding Studies

The ability of this compound to interact with DNA opens avenues for research into its role as a potential therapeutic agent in cancer treatment. Studies have shown that compounds with similar structures can bind to DNA and induce cleavage, which is crucial for developing targeted cancer therapies .

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives against common bacterial strains. The findings suggested that this compound demonstrated significant inhibition against Gram-positive bacteria. -

Neuropharmacological Research

In a study investigating the effects of compounds on cognitive functions in animal models, this compound was found to enhance cognitive performance through its action on nicotinic receptors .

作用机制

The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on heterocyclic core variations, fluorine substitution patterns, and functional group modifications.

Structural and Functional Comparisons

Key Findings

Heterocyclic Core Influence: The 1,3-oxazole core (target compound) exhibits distinct electronic properties compared to 1,3,4-oxadiazole derivatives. Oxazole derivatives with para-substituted phenyl groups (e.g., [4-(oxazol-2-yl)phenyl]amine HCl) show reduced steric hindrance, favoring receptor binding .

Fluorine Substitution Patterns :

- 3,4-Difluorophenyl (target compound) vs. 3,5-difluorophenyl (): The 3,4-difluoro configuration may improve metabolic stability and membrane permeability compared to the 3,5-isomer due to altered electronic effects .

- Single fluorine (e.g., 4-fluorophenyl in 7c ) reduces lipophilicity, correlating with lower antibacterial potency compared to difluorinated analogs .

Salt and Solubility :

- Hydrochloride salts (target compound, [4-(oxazol-2-yl)phenyl]amine HCl) enhance aqueous solubility, critical for in vivo applications .

生物活性

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride (CAS No. 2089256-09-5) is a compound classified as an oxazole derivative. Its structure features a difluorophenyl group attached to the oxazole ring, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example, in a study involving novel oxazolo[5,4-d]pyrimidine derivatives, compounds similar to 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine exhibited significant cytotoxic activity against colorectal cancer cell lines with IC50 values ranging from 58.4 to 224.32 µM .

Comparison of Cytotoxicity

The following table summarizes the cytotoxicity of selected compounds compared to standard anticancer drugs:

| Compound Name | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine | HT29 | 58.4 | Cisplatin | 47.2 |

| Novel Compound 3g | HT29 | 58.4 | Fluorouracil | 381.2 |

| Compound 3e | A549 | Not specified | Cisplatin | 47.2 |

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression. The binding may modulate their activity, leading to pro-apoptotic effects and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of several oxazole derivatives including 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine on human cancer cell lines. The results indicated that certain derivatives exhibited lower toxicity towards normal human cells compared to traditional chemotherapeutics like cisplatin and fluorouracil. This suggests a potential therapeutic window for these compounds in cancer treatment with reduced side effects .

Pro-Apoptotic Activity

In another investigation focusing on pro-apoptotic activities, various oxazole compounds were tested for their ability to induce apoptosis in cancer cells. Results indicated that while some compounds showed significant pro-apoptotic effects comparable to standard treatments, others exhibited lower efficacy .

化学反应分析

Salt Formation (Hydrochloride)

The primary amine at position 2 of the oxazole reacts with hydrochloric acid to form the hydrochloride salt:

-

Key Properties :

Functionalization of the Amine Group

The amine group participates in nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

-

Example : Benzoylation in dichloromethane at room temperature yields N-benzoyl derivatives with >90% efficiency .

Alkylation

Quaternary ammonium salts can be synthesized using alkyl halides:

Reactivity of the Difluorophenyl Substituent

The 3,4-difluorophenyl group undergoes directed electrophilic substitution:

Nitration

-

Conditions : HNO

/H

SO

, 0–5°C. -

Regioselectivity : Fluorine atoms direct incoming electrophiles to the ortho and para positions relative to the oxazole .

Suzuki Coupling

-

Example : Cross-coupling with aryl boronic acids using Pd(PPh

)

catalyst:

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HF and forming char residues.

-

pH Sensitivity : Hydrolysis of the oxazole ring occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Biological Activity and Reaction Implications

While beyond the scope of pure chemical reactions, the compound’s bioactivity (e.g., enzyme inhibition) is linked to its interactions with catalytic residues in proteins:

常见问题

How can researchers optimize synthetic protocols for 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine hydrochloride to improve yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization typically involves adjusting cyclocondensation conditions. For oxazole-ring formation, use precursors like 3,4-difluorophenyl-substituted nitriles or amides under reflux with anhydrous solvents (e.g., THF or DMF). Monitor reaction progression via thin-layer chromatography (TLC) and confirm purity with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key parameters include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of precursors to minimize side products.

- Catalyst selection: Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Temperature control: Reflux at 80–100°C ensures complete ring closure without decomposition .

How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?

Level: Advanced

Methodological Answer:

Discrepancies in activity may arise from assay conditions or target specificity. To address this:

- Dose-response profiling: Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

- Orthogonal assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular proliferation studies (e.g., MTT assays) to distinguish direct inhibition from cytotoxicity.

- Structural analysis: Use molecular docking (e.g., AutoDock Vina) to compare binding modes with kinase active sites, leveraging the compound’s InChIKey (

IWLVIVKGGLGGEH-UHFFFAOYSA-N) for accurate 3D modeling .

What experimental strategies can identify degradation products of this compound under physiological conditions?

Level: Advanced

Methodological Answer:

Degradation pathways can be mapped via:

- Forced degradation studies: Expose the compound to oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions.

- Analytical workflows: Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts. Key degradation products may include:

- Oxidation: Formation of oxazole-ring-opened carboxylic acids.

- Hydrolysis: Cleavage of the amine group to yield 3,4-difluorobenzoic acid derivatives .

How can computational methods predict the compound’s interaction with membrane transporters (e.g., P-glycoprotein)?

Level: Advanced

Methodological Answer:

Predict transporter affinity using:

- QSAR models: Train models on datasets of known P-gp substrates, incorporating descriptors like logP (lipophilicity) and topological polar surface area (TPSA).

- Molecular dynamics (MD) simulations: Simulate the compound’s diffusion through lipid bilayers (e.g., GROMACS) to assess passive permeability.

- Free-energy calculations: Use MMPBSA/MMGBSA to quantify binding energy with transporter homology models .

What strategies are recommended for structure-activity relationship (SAR) studies targeting fluorophenyl substitutions?

Level: Basic

Methodological Answer:

Design SAR studies by:

- Systematic substitution: Synthesize analogs with mono- (3-F or 4-F) or trifluorophenyl groups to evaluate electronic effects.

- Bioisosteric replacement: Replace the oxazole ring with 1,2,4-oxadiazole or thiazole to assess heterocycle influence on potency.

- Activity cliffs analysis: Compare IC₅₀ values across analogs to identify critical substituent positions. For example, 3,4-difluoro substitution enhances kinase selectivity compared to 4-chlorophenyl derivatives .

How can researchers validate the compound’s stability in long-term storage for pharmacological studies?

Level: Basic

Methodological Answer:

Stability validation involves:

- Accelerated stability testing: Store at 40°C/75% relative humidity (ICH guidelines) for 1–3 months.

- Analytical monitoring: Use HPLC-UV (λ = 254 nm) to track purity loss.

- Lyophilization: Improve shelf-life by converting to a lyophilized powder (stored at -20°C in amber vials).

- Degradation kinetics: Apply Arrhenius equations to extrapolate long-term stability from accelerated data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。